molecular formula C22H27NO4 B268231 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

货号 B268231
分子量: 369.5 g/mol
InChI 键: MOTQGARBUMKVQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is involved in the activation of several pathways, including the NF-κB pathway, which is important for the survival of B-cells. By inhibiting BTK, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide induces apoptosis in B-cells and reduces tumor growth.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to reduce the levels of phospho-BTK and downstream signaling molecules, such as phospho-AKT and phospho-ERK, in B-cells. This leads to a reduction in cell proliferation and an increase in apoptosis. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to reduce the levels of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment.

实验室实验的优点和局限性

One advantage of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not yet been tested in humans, and its safety and efficacy in clinical trials are still being evaluated.

未来方向

There are several potential future directions for the development of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is the evaluation of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor effects. Another direction is the evaluation of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of novel BTK inhibitors with improved potency and selectivity could lead to the development of more effective therapies for B-cell malignancies.

合成方法

The synthesis of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with 2-bromoethanol to form the corresponding ether. This is followed by the reaction of the ether with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to form the amide. The final step involves the introduction of the isopropyl group via a Grignard reaction with isopropylmagnesium chloride.

科学研究应用

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been studied in combination with other agents, such as venetoclax, and has shown synergistic effects.

属性

产品名称

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

分子式

C22H27NO4

分子量

369.5 g/mol

IUPAC 名称

N-[2-(oxolan-2-ylmethoxy)phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H27NO4/c1-16(2)17-9-11-18(12-10-17)26-15-22(24)23-20-7-3-4-8-21(20)27-14-19-6-5-13-25-19/h3-4,7-12,16,19H,5-6,13-15H2,1-2H3,(H,23,24)

InChI 键

MOTQGARBUMKVQN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

规范 SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。